N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
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Overview
Description
N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core with a benzyl group at the nitrogen atom and an ethyl group at the sixth position of the thieno ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Ethylation: The ethyl group can be added through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while reducing reaction times and costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core, potentially converting it to dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and ethyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrothieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby disrupting their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine: A closely related compound with similar biological activities.
Benzylthieno[2,3-d]pyrimidine: Another related compound with a benzyl group but lacking the ethyl substitution.
Ethylthieno[2,3-d]pyrimidine: A related compound with an ethyl group but lacking the benzyl substitution.
Uniqueness: N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride is unique due to the presence of both benzyl and ethyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs. This dual substitution can enhance its binding affinity to specific molecular targets and improve its overall therapeutic potential.
Properties
IUPAC Name |
N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-2-12-8-13-14(17-10-18-15(13)19-12)16-9-11-6-4-3-5-7-11;/h3-8,10H,2,9H2,1H3,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTYWTWHAAZGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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